![molecular formula C6H5IN4 B13671739 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 5th position of the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a preformed pyrazolo[3,4-b]pyrazine core. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved by cyclization reactions involving hydrazines and diketones under acidic conditions.
Methylation: The methyl group at the 5th position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Various substituted pyrazolopyrazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated pyrazolopyrazine rings.
Coupling Products: Biaryl or alkyne derivatives with extended conjugation.
Scientific Research Applications
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is used in the design of chemical probes for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine and methyl groups can influence the binding affinity and selectivity of the compound towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of protein-protein interactions, or interference with nucleic acid functions.
Comparison with Similar Compounds
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds such as:
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine: Contains a chlorine atom, leading to different electronic and steric properties.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5IN4/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H,8,10,11) |
InChI Key |
VQKMUGUZLPSNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2N=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


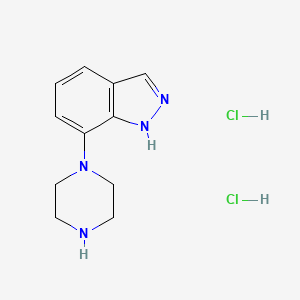
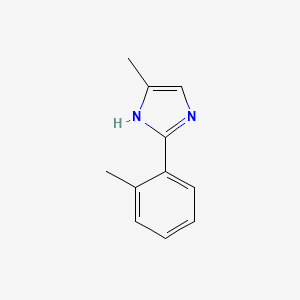
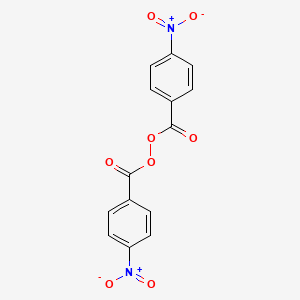
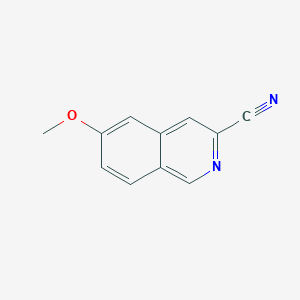
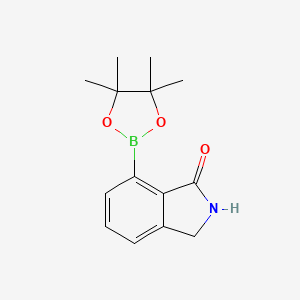
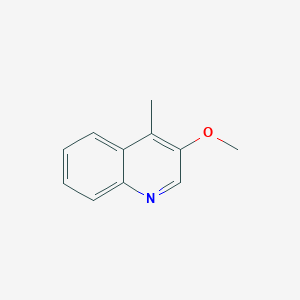
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
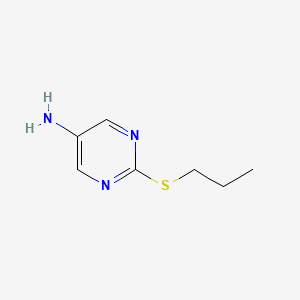
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
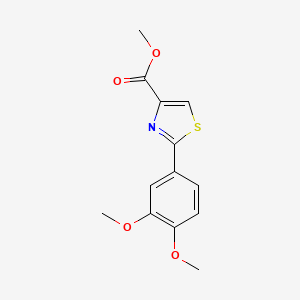
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

